molecular formula C17H10FN5 B1668513 Leflutrozole CAS No. 143030-47-1

Leflutrozole

Cat. No. B1668513
M. Wt: 303.29 g/mol
InChI Key: PZDLRBUQYWMNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 47645, also known as Leflutrozole, is an orally active non-steroidal aromatase inhibitor and antineoplastic that has anti-tumor and endocrine effects.

Scientific Research Applications

Treatment of Male Infertility

Letrozole (LE) has shown potential in treating male infertility, especially in patients with a low testosterone-estradiol ratio. It appears to be effective in increasing sperm concentration, total sperm count, and serum hormone levels. However, its impact on sperm motility and pregnancy rates requires further investigation (Guo et al., 2021).

Ovarian Hyperstimulation Syndrome Prevention

In women with polycystic ovary syndrome (PCOS) undergoing in vitro fertilization, LE has been evaluated for its effectiveness in reducing ovarian hyperstimulation syndrome. The study found significant differences in estradiol levels and total days of stimulation, suggesting LE's potential role in managing this condition (Ghasemi Tehrani et al., 2022).

Dermatological Applications

Letrozole has been used in certain dermatological conditions, including psoriasis and psoriatic arthritis. The current evidence supports its use in these conditions, but its application in other dermatological diseases like severe atopic dermatitis and lupus requires more evaluation (Sehgal & Verma, 2013).

Renal Transplantation

Letrozole shows promise in renal transplantation, especially for patients needing reduced immunosuppression due to viral infections or chronic allograft dysfunction. Its usage should be closely monitored due to concerns about adverse effects (Chon & Josephson, 2011).

Fertility and In Vitro Fertilization

The use of LE during in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) cycles has been studied, particularly its impact on hormone levels and follicular development. The findings suggest that LE supplementation may influence progesterone levels during the late follicular stage (Liu et al., 2022).

Antiviral and Anti-inflammatory Properties

Letrozole has demonstrated both antiviral and anti-inflammatory properties. These characteristics make it a candidate for various clinical applications beyond its primary use, such as in the treatment of viral infections and inflammatory conditions (Huang et al., 2007).

Polycystic Ovary Syndrome (PCOS)

Several studies have focused on LE's effectiveness in treating PCOS, particularly in inducing ovulation and improving pregnancy rates. The comparison with other treatments like clomiphene citrate shows its potential benefits in managing PCOS-related infertility (Xi, 2013), (Zhi-min, 2011).

properties

CAS RN

143030-47-1

Product Name

Leflutrozole

Molecular Formula

C17H10FN5

Molecular Weight

303.29 g/mol

IUPAC Name

4-[(4-cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H10FN5/c18-17(23-12-21-11-22-23,15-5-1-13(9-19)2-6-15)16-7-3-14(10-20)4-8-16/h1-8,11-12H

InChI Key

PZDLRBUQYWMNBR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(N3C=NC=N3)F

Appearance

Solid powder

Other CAS RN

143030-47-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

enzonitrile, 4,4'-(fluoro-1H-1,2,4-triazol-1-ylmethylene)bis-
CGP 47645
CGP-47645
leflutrozole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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